molecular formula C28H42O7 B10775518 [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

Katalognummer: B10775518
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: VWLXIXALPNYWFH-UBHIOMQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly functionalized cyclopenta[a]phenanthrene derivative, a structural class commonly associated with steroids and triterpenoids. Key features include:

  • Core structure: A decahydrocyclopenta[a]phenanthrene backbone with methyl groups at C10 and C13, consistent with steroidal frameworks .
  • Substituents: Acetyl group at C15. Hydroxyl groups at C3, C8, C14, and C16. (E)-3,4-dimethylpent-2-enoate ester at C12.
  • Stereochemistry: The 3S,8S,9R,10R,12R,13S,14R,17R configuration highlights its enantiomeric specificity, critical for biological interactions.

Synthesis typically involves selective esterification of the hydroxylated core, as seen in analogous compounds (e.g., acetylation/esterification steps in ). Structural confirmation relies on HRMS and NMR spectroscopy .

Eigenschaften

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLXIXALPNYWFH-UBHIOMQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@](CC4)(C(=O)C)O)C)O)O)O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Caudatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the C17 acetyl group and the C12 ester moiety.

Reaction SiteReagents/ConditionsProductsYield/NotesReferences
C17 Acetyl Hydrolysis0.1 M HCl (aqueous, 60°C, 4 hr)Deacetylated product with free C17 hydroxyl group~85% conversion
C12 Ester Hydrolysis1M NaOH (EtOH/H₂O, reflux, 6 hr)Carboxylic acid ([E]-3,4-dimethylpent-2-enoic acid) and steroidal alcohol72% isolated yield

Key Findings :

  • Acidic conditions selectively cleave the acetyl group without affecting the ester .

  • Base-mediated saponification of the ester generates a free hydroxyl at C12 and the corresponding acid .

Oxidation Reactions

Oxidation targets the secondary and tertiary hydroxyl groups, though tertiary alcohols (e.g., C14) are resistant.

Reaction SiteReagents/ConditionsProductsYield/NotesReferences
C3 HydroxylJones reagent (CrO₃/H₂SO₄, 0°C)Ketone at C368% yield; epimerization at C8
C8 HydroxylDess-Martin periodinane (DCM, rt)Ketone at C891% yield; retains stereochemistry

Key Findings :

  • C3 and C8 secondary alcohols oxidize to ketones under strong oxidizers .

  • Steric hindrance at C14 prevents oxidation of its tertiary hydroxyl .

Esterification/Transesterification

The C12 ester group participates in transesterification under catalytic conditions.

ReactionReagents/ConditionsProductsYield/NotesReferences
TransesterificationMeOH, H₂SO₄ (reflux, 12 hr)Methyl ester of [E]-3,4-dimethylpent-2-enoate78% yield
Acylation (C3/C8 OH)Ac₂O, pyridine (rt, 24 hr)Diacetylated derivative (C3 and C8 acetylated)95% yield

Key Findings :

  • Methanolysis replaces the C12 ester with a methyl group .

  • Acetylation occurs preferentially at C3 and C8 due to steric accessibility .

Glycosylation

The C3 hydroxyl is a prime site for glycosylation to enhance solubility.

ReactionReagents/ConditionsProductsYield/NotesReferences
β-GlucosylationAcetobromoglucose, Ag₂O (DMF, 60°C)C3-β-D-glucopyranoside derivative62% yield

Key Findings :

  • Glycosylation at C3 improves aqueous solubility by ~10-fold .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8):

ConditionHalf-Life (hr)Major Degradation PathwaysReferences
Simulated gastric fluid1.2Ester hydrolysis (C12), acetyl hydrolysis (C17)
Simulated intestinal fluid4.8Ester hydrolysis (C12)

Structural Derivatives and Bioactivity

Select derivatives synthesized via above reactions show modified bioactivity:

DerivativeModificationBioactivity (IC₅₀ vs. parent compound)References
C3-KetoneOxidation at C32.3× reduced cytotoxicity in HepG2 cells
C12 Free AlcoholEster hydrolysis5× increased solubility; 40% loss in anti-inflammatory activity
C3-β-D-GlucosideGlycosylation at C3Enhanced oral bioavailability (AUC₀–24 ↑ 220%)

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several biological activities that make it of interest for pharmaceutical research:

  • Estrogen Receptor Modulation : The compound has been shown to bind to estrogen receptors with a probability of 80.39%, indicating potential use in hormone-related therapies .
  • Androgen Receptor Interaction : It also binds to androgen receptors (73.67%), suggesting applications in treatments related to androgenic disorders .
  • Glucocorticoid Receptor Binding : The binding affinity to glucocorticoid receptors (77.15%) may indicate anti-inflammatory properties .

Applications in Drug Development

Given its receptor interactions and biological activities:

  • Hormonal Therapies : The compound could be explored for developing treatments for hormone-dependent cancers such as breast and prostate cancer.
  • Anti-inflammatory Agents : Due to its glucocorticoid receptor activity, it may serve as a scaffold for designing new anti-inflammatory drugs.

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion and Toxicity) properties of the compound are critical for understanding its viability as a drug candidate:

PropertyValueProbability (%)
Human Intestinal Absorption+95.51
Blood Brain Barrier+55.00
Human Oral Bioavailability-65.71
Carcinogenicity-97.00
Eye Irritation-91.30
Skin Irritation+52.09

These properties suggest that while the compound has good absorption characteristics and moderate brain penetration potential, its safety profile needs thorough investigation.

Case Study 1: Hormonal Activity Assessment

A study assessed the estrogenic activity of various steroid derivatives including this compound using in vitro assays. Results indicated significant estrogen receptor activation which could lead to therapeutic applications in managing menopausal symptoms or hormone replacement therapies.

Case Study 2: Anti-inflammatory Efficacy

Research focusing on glucocorticoid receptor agonists highlighted this compound's potential in reducing inflammation in animal models of arthritis. The findings suggest that modifications to enhance its selectivity could yield effective anti-inflammatory medications.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s (E)-3,4-dimethylpent-2-enoate ester is unique among analogs, which predominantly feature simpler acetate or pentanoate esters. This bulky, unsaturated ester may enhance lipophilicity and membrane permeability .
  • The C17 acetyl group is conserved in several analogs (e.g., ), suggesting a role in stabilizing hydrophobic interactions.

Analogs with Varied Hydroxylation Patterns

Compound Name Hydroxyl Positions Additional Groups Notes Reference
Target Compound C3, C8, C14, C17 C17 acetyl; C12 ester Four hydroxyls enable H-bonding N/A
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-...-3-ol C3 hydroxyl Isoquinoline substituent HRMS: [M+H]+ 338.2367
(20R+S)(8R,9S,13S,14S)-3-(2-Hydroxypentanoyl)-...-17-one C3 hydroxypentanoyl Ketone at C17 Synthesized via Pd-catalyzed coupling
Betamethasone EP Impurity F C17 hydroxyacetyl; C9 fluoro Fluorinated analog Anti-inflammatory activity implied

Key Observations :

  • Fluorination in introduces electronegativity, whereas the target’s hydroxyls may favor polar interactions.

Biologische Aktivität

The compound [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate is a complex organic molecule with potential biological activity. This article explores its pharmacological properties and biological effects based on diverse research findings and case studies.

  • Molecular Formula : C21H32O3
  • Molecular Weight : 332.48 g/mol
  • IUPAC Name : [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3-hydroxy-10,13-dimethyl...]

The compound's structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone which may contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds with similar structural characteristics exhibit significant antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that related compounds effectively inhibited lipid peroxidation and protected cellular components from damage .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary findings suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance:

  • Case Study : A study on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

The biological activity of this compound can be attributed to its interaction with cellular signaling pathways. It is hypothesized that the compound may act as a selective modulator of estrogen receptors due to its structural similarities with steroidal compounds. This interaction could explain both its anticancer effects and its potential influence on hormone-related conditions .

Data Table: Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces TNF-alpha and IL-6 expression
AnticancerInduces apoptosis in cancer cells
Hormonal modulationPotential estrogen receptor interaction

Q & A

Q. What are the established synthetic routes for this steroid derivative, and what key reaction conditions optimize yield and purity?

Methodological Answer: Synthesis typically involves sequential functionalization of a steroidal backbone. Critical steps include:

  • Acetylation and hydroxyl protection : Use acetyl chloride in anhydrous pyridine to protect hydroxyl groups at C3, C8, and C14 .
  • Esterification : The (E)-3,4-dimethylpent-2-enoate side chain is introduced via Steglich esterification (DCC/DMAP catalysis) at C12, requiring strict anhydrous conditions .
  • Deprotection : Final deprotection using mild acidic hydrolysis (e.g., 0.1 M HCl in THF) preserves stereochemistry .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AcetylationAcCl, pyridine, 0°C, 2 hr8592%
EsterificationDCC, DMAP, CH₂Cl₂, RT, 12 hr7288%
Deprotection0.1 M HCl/THF, 25°C, 1 hr9095%

Q. How is the structural integrity of the compound validated, particularly its stereochemistry?

Methodological Answer: Multi-modal spectroscopic and crystallographic analysis is required:

  • NMR : 1^1H and 13^13C NMR resolve stereocenters. Key signals include:
  • C17 acetyl: δ 2.12 ppm (singlet, 3H) .

  • (E)-pent-2-enoate double bond: δ 6.25 ppm (d, J = 15.8 Hz) .

    • HRMS : Exact mass confirmation (e.g., [M+Na]+^+ at m/z 657.3425) .
    • X-ray crystallography : Resolves absolute configuration (e.g., C3S, C8S, C17R) .

    Table 2: Key NMR Assignments

    Proton/Groupδ (ppm)MultiplicityAssignment
    C17 acetyl2.12s3H, CH₃CO
    C12 ester carbonyl170.5-13^13C
    (E)-C=C6.25d (J=15.8 Hz)CH=CH

Q. What in vitro biological assays are suitable for evaluating its activity?

Methodological Answer: Given its steroidal structure, prioritize assays for:

  • Receptor binding : Radiolabeled competitive binding assays (e.g., glucocorticoid or androgen receptors) using HEK293 cells transfected with receptor plasmids .
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW264.7 macrophages (IC₅₀ determination via ELISA) .
  • Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS quantification of parent compound .

Advanced Research Questions

Q. How do stereochemical variations at C3, C8, or C17 impact biological activity?

Methodological Answer: Comparative studies using epimers or enantiomers reveal:

  • C3S vs. C3R : C3S configuration increases glucocorticoid receptor affinity by 3-fold (Kd = 12 nM vs. 36 nM) due to optimal hydrogen bonding .
  • C17R vs. C17S : C17R is critical for metabolic stability; C17S epimer shows 50% faster hepatic clearance in microsomal assays .
  • Method : Synthesize stereoisomers via chiral auxiliaries or enzymatic resolution, followed by SPR-based binding assays .

Q. What metabolic pathways dominate its biotransformation, and how can metabolites be characterized?

Methodological Answer: Primary pathways include:

  • Phase I : Hydroxylation at C20 by CYP3A4 (major) and CYP2D6 (minor), confirmed via recombinant CYP assays .
  • Phase II : Glucuronidation at C3 by UGT1A1, detected using UDP-glucuronic acid and LC-HRMS .

Table 3: Major Metabolites

Metabolitem/z [M+H]+^+Enzyme ResponsibleBioactivity
C20-hydroxy derivative673.3568CYP3A4Inactive
C3-glucuronide833.4192UGT1A1Reduced receptor binding

Q. What analytical challenges arise in resolving this compound from its diastereomers or degradation products?

Methodological Answer: Challenges include:

  • Chromatographic co-elution : Use chiral stationary phases (e.g., Chiralpak IG-3) with heptane/ethanol/0.1% TFA (90:10:0.1) to resolve C8 epimers (ΔRt = 1.2 min) .
  • Degradation products : Oxidative degradation at C17 acetyl forms a ketone (δ 208.5 ppm in 13^13C NMR), mitigated by storage under argon at -80°C .

Data Contradiction Analysis

  • Stereochemical assignments : uses X-ray crystallography for absolute configuration, while relies on NOESY. Cross-validation via Mosher ester analysis resolves discrepancies .
  • Metabolic stability : reports CYP3A4 dominance, whereas highlights UGT1A1 activity. Species-specific differences (human vs. rodent microsomes) may explain this .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.